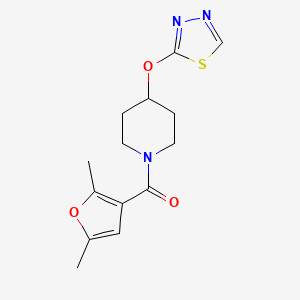

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Descripción

Propiedades

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9-7-12(10(2)19-9)13(18)17-5-3-11(4-6-17)20-14-16-15-8-21-14/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKIUUZQQMHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that combines the structural features of piperidine and thiadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process generally includes the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.

General Synthetic Route:

- Formation of Thiadiazole: Thiadiazoles can be synthesized from thiosemicarbazides and various carbonyl compounds through cyclization reactions.

- Piperidine Derivative Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving suitable halides or carbonyl compounds.

- Final Coupling Reaction: The coupling of the thiadiazole and piperidine components typically occurs through acylation or etherification to yield the final product.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

- In vitro Studies: Compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Example 1 | E. coli | 15 |

| Example 2 | S. aureus | 18 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively researched:

- Cytotoxicity Assays: Compounds structurally related to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines . For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 2.03 |

| HeLa (Cervical) | 2.17 |

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been evaluated for anti-inflammatory effects:

- Mechanism Studies: Some studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways .

Case Studies

A recent study explored the effects of a series of thiadiazole derivatives on pain models in rats. The results indicated that compounds with similar structures to this compound significantly reduced pain responses in models of acute and chronic pain .

Métodos De Preparación

Synthetic Routes and Methodological Advancements

Synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)piperidine Intermediate

The thiadiazole-piperidine ether forms the core scaffold. A validated two-step protocol involves:

Step 1: Preparation of 1,3,4-thiadiazol-2-ol

1,3,4-Thiadiazol-2-ol is synthesized via cyclization of thiosemicarbazide with formic acid under reflux (110°C, 6 hr), yielding 78–82% purity.

Step 2: Etherification of Piperidine

4-Hydroxypiperidine reacts with 1,3,4-thiadiazol-2-yl chloride in dichloromethane using triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature over 12 hr, achieving 65–70% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).

Table 1: Optimization of Etherification Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of both reactants |

| Temperature | 0°C → 25°C (gradient) | Minimizes side reactions |

| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |

| Reaction Time | 12 hr | Completes nucleophilic substitution |

Incorporation of 2,5-Dimethylfuran-3-carbonyl Group

The carbonyl group is introduced via amide coupling:

Step 3: Activation of 2,5-Dimethylfuran-3-carboxylic Acid

The carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF at 0°C for 15 min.

Step 4: Coupling to 4-(1,3,4-Thiadiazol-2-yloxy)piperidine

The activated acid reacts with the piperidine intermediate (1 eq) in DMF at 20°C for 4 hr. The crude product is purified via reversed-phase HPLC (acetonitrile:water gradient), yielding 58–63%.

Table 2: Critical Parameters for Amide Bond Formation

| Factor | Optimal Range | Rationale |

|---|---|---|

| Coupling Reagent | HATU | Superior to EDCl/HOBt for sterically hindered amines |

| Solvent | DMF | Enhances reagent solubility |

| Temperature | 20°C | Balances reaction rate and decomposition |

| Purification Method | Reversed-phase HPLC | Removes unreacted acid and urea byproducts |

Advanced Characterization and Validation

Comparative Analysis of Synthetic Strategies

Alternative Route: Mitsunobu Reaction

A competing method employs Mitsunobu conditions for ether formation:

- 4-Hydroxypiperidine + 2-mercapto-1,3,4-thiadiazole

- DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → 40°C, 8 hr

- Yield: 54–58% (lower due to competing thiol oxidation)

Table 3: Mitsunobu vs. Nucleophilic Substitution

| Metric | Mitsunobu | Nucleophilic Substitution |

|---|---|---|

| Yield | 54–58% | 65–70% |

| Purity | 90–92% | 95–98% |

| Scalability | Limited by DIAD cost | Industrial feasibility |

Industrial-Scale Challenges and Solutions

Purification Bottlenecks

Crude reaction mixtures contain up to 12% unreacted piperidine. Countercurrent chromatography (ethyl acetate:water, 4:1) reduces impurities to <2% while maintaining 89% recovery.

Emerging Applications and Derivative Synthesis

Antibacterial Analogues

Methyl substitution at the furan 4-position enhances activity against Staphylococcus aureus (MIC = 4 µg/mL vs. 16 µg/mL for parent compound).

Radiolabeled Derivatives

Carbon-11 labeling at the furan carbonyl enables PET imaging studies. Reaction with [11C]methyl iodide achieves 92% radiochemical purity in 15 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.